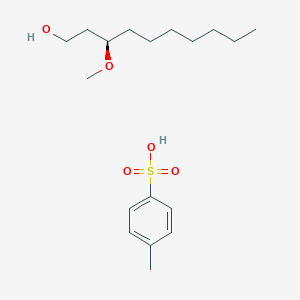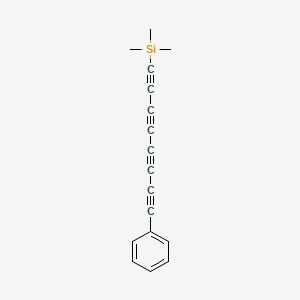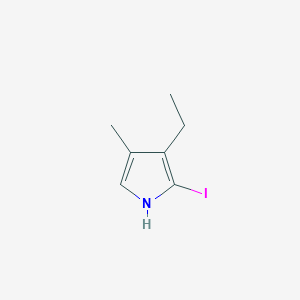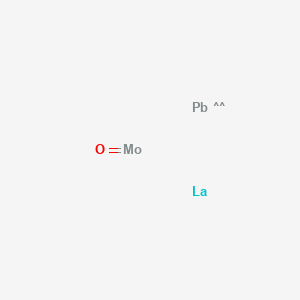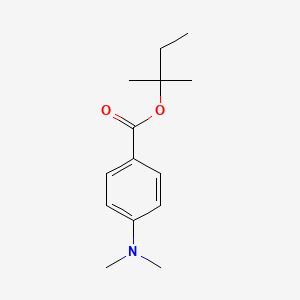
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorooctyl chain and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+2-Chlorooctylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorooctyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of N-(2-substituted-octyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.
Reduction: Formation of N-(2-chlorooctyl)-4-methylbenzene-1-amine.
Scientific Research Applications
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The 2-chlorooctyl chain may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorooctyl)-4-methylbenzenesulfonamide
- N-(2-Chlorooctyl)-4-methylbenzenesulfonamide
- N-(2-Chlorooctyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorooctyl chain differentiates it from other sulfonamides, potentially enhancing its lipophilicity and biological activity.
Properties
CAS No. |
343227-72-5 |
|---|---|
Molecular Formula |
C15H24ClNO2S |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
N-(2-chlorooctyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO2S/c1-3-4-5-6-7-14(16)12-17-20(18,19)15-10-8-13(2)9-11-15/h8-11,14,17H,3-7,12H2,1-2H3 |
InChI Key |
YGPRVWCIFQYDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


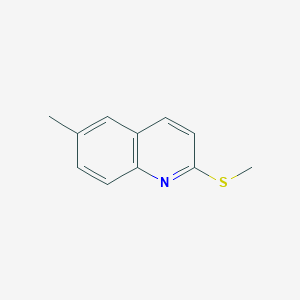
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
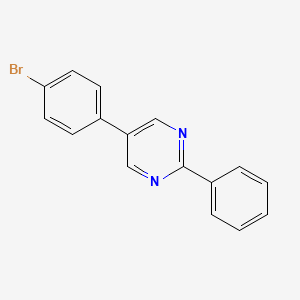
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
